molecular formula C5H4BrNO2S B2786539 2-Bromo-3-methyl-5-nitrothiophene CAS No. 56182-39-9

2-Bromo-3-methyl-5-nitrothiophene

Cat. No.: B2786539
CAS No.: 56182-39-9
M. Wt: 222.06
InChI Key: ILEZTVGLBNABDK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-methyl-5-nitrothiophene typically involves the bromination of 3-methylthiophene followed by nitration. The bromination step is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The nitration step involves the use of a nitrating agent like nitric acid or a mixture of nitric acid and sulfuric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-methyl-5-nitrothiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and bases (K2CO3, NaOH).

    Reduction: Hydrogen gas, catalysts (Pd/C, Raney nickel), metal hydrides (LiAlH4, NaBH4).

    Oxidation: Potassium permanganate, chromium trioxide, solvents (acetone, water).

Major Products:

    Substitution: 2-Amino-3-methyl-5-nitrothiophene, 2-Thio-3-methyl-5-nitrothiophene.

    Reduction: 2-Bromo-3-methyl-5-aminothiophene.

    Oxidation: 2-Bromo-3-carboxy-5-nitrothiophene.

Comparison with Similar Compounds

Uniqueness: 2-Bromo-3-methyl-5-nitrothiophene is unique due to the presence of both the bromine and nitro groups, which confer distinct reactivity and properties. The combination of these functional groups allows for versatile chemical modifications and applications in various fields .

Properties

IUPAC Name

2-bromo-3-methyl-5-nitrothiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO2S/c1-3-2-4(7(8)9)10-5(3)6/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILEZTVGLBNABDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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